molecular formula C12H7NO3S B6376434 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid CAS No. 1261932-14-2

4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B6376434
CAS No.: 1261932-14-2
M. Wt: 245.26 g/mol
InChI Key: UESZJBKYDFALCC-UHFFFAOYSA-N
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Description

4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a cyano group, a hydroxyphenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of a thiophene derivative with a cyano and hydroxy-substituted benzaldehyde. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve multicomponent reactions and the use of transition metal catalysts to improve yield and selectivity. The Suzuki–Miyaura coupling reaction is one such method, which is widely used for forming carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The thiophene ring can also interact with electron-rich or electron-deficient sites in proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

  • 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxamide
  • 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylate
  • 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxaldehyde

Comparison: 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct electronic and steric properties. Compared to its amide, ester, and aldehyde analogs, the carboxylic acid derivative exhibits stronger acidity and can form more stable hydrogen bonds, making it more versatile in various chemical and biological applications .

Properties

IUPAC Name

4-(3-cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c13-5-7-1-8(3-10(14)2-7)9-4-11(12(15)16)17-6-9/h1-4,6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESZJBKYDFALCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CSC(=C2)C(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684820
Record name 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-14-2
Record name 4-(3-Cyano-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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